![molecular formula C9H9ClN2S B2781522 4-Pyridin-4-ylthiophen-3-amine;hydrochloride CAS No. 2411261-70-4](/img/structure/B2781522.png)
4-Pyridin-4-ylthiophen-3-amine;hydrochloride
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Overview
Description
“4-Pyridin-4-ylthiophen-3-amine;hydrochloride” is a chemical compound with the CAS Number: 2411261-70-4 . It has a molecular weight of 212.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for “4-Pyridin-4-ylthiophen-3-amine;hydrochloride” is 1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
“4-Pyridin-4-ylthiophen-3-amine;hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Corrosion Inhibition
4-Pyridin-4-ylthiophen-3-amine derivatives have been explored as corrosion inhibitors. For instance, a study demonstrated their efficacy in inhibiting the corrosion of mild steel in hydrochloric acid environments. This research highlights the potential of such compounds in protecting metal surfaces against corrosion, a crucial aspect in various industrial applications (Ashassi-Sorkhabi et al., 2005).
Electrochromic Devices
The compound has been used in the development of electrochromic devices. A study on the fabrication of multicolored electrochromic devices employed derivatives of 4-Pyridin-4-ylthiophen-3-amine. This research opens up possibilities for these compounds in advanced display and optical technologies (Yagmur et al., 2013).
Catalysis in Organic Synthesis
In organic chemistry, these compounds have been utilized in the catalysis of important reactions. For example, a study investigated their role in the electrospray ionization mass spectrometry studies on the mechanism of hydrosilylation of terminal alkynes. This indicates their relevance in facilitating and understanding complex chemical reactions (Vicent et al., 2006).
Antimalarial Research
Another significant application is in antimalarial research. A study on (1H-pyridin-4-ylidene)amines, which are related to 4-Pyridin-4-ylthiophen-3-amine, showed potential in developing new antimalarial drugs. This highlights the compound's importance in pharmaceutical research, particularly in the fight against malaria (Rodrigues et al., 2009).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another area where these compounds are utilized. For example, a study on the synthesis of N-arylpyrimidin-2-amine derivatives using a palladium catalyst explored the creation of new heterocyclic structures, indicating the compound’s utility in creating diverse chemical entities (El-Deeb et al., 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that many pyridine derivatives interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions .
Biochemical Pathways
Pyridine derivatives have been found to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Many pyridine derivatives are known to have good bioavailability due to their favorable physicochemical properties .
properties
IUPAC Name |
4-pyridin-4-ylthiophen-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S.ClH/c10-9-6-12-5-8(9)7-1-3-11-4-2-7;/h1-6H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INLJHRRQWKCFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC=C2N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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